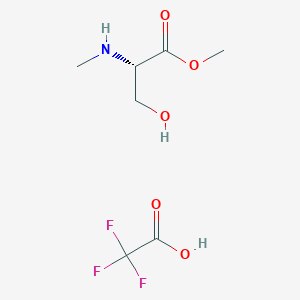
Methyl methyl-L-serinate 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is a chemical compound that combines the properties of methyl-L-serinate and 2,2,2-trifluoroacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl-L-serinate 2,2,2-trifluoroacetate typically involves the esterification of methyl-L-serinate with trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The process involves mixing methyl-L-serinate with trifluoroacetic acid and a catalyst, such as concentrated sulfuric acid, and then heating the mixture under reflux conditions for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl methyl-L-serinate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl methyl-L-serinate 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl methyl-L-serinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group is known to enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoroacetate: Similar in structure but lacks the serinate moiety.
L-serine methyl ester hydrochloride: Contains the serinate moiety but lacks the trifluoroacetate group.
Uniqueness
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is unique due to the combination of the serinate and trifluoroacetate groups. This dual functionality provides it with distinct chemical and biological properties that are not present in the individual components. The trifluoroacetate group enhances its stability and lipophilicity, while the serinate moiety allows for specific interactions with biological molecules.
Properties
Molecular Formula |
C7H12F3NO5 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO3.C2HF3O2/c1-6-4(3-7)5(8)9-2;3-2(4,5)1(6)7/h4,6-7H,3H2,1-2H3;(H,6,7)/t4-;/m0./s1 |
InChI Key |
LPWPOJBCWOWAPW-WCCKRBBISA-N |
Isomeric SMILES |
CN[C@@H](CO)C(=O)OC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CNC(CO)C(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















